molecular formula C33H52O2 B149804 trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate CAS No. 131790-57-3

trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate

Cat. No.: B149804
CAS No.: 131790-57-3
M. Wt: 480.8 g/mol
InChI Key: HNSOCAVSNSWNJJ-UHFFFAOYSA-N
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Description

Trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate is a useful research compound. Its molecular formula is C33H52O2 and its molecular weight is 480.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-pentylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O2/c1-3-5-6-8-26-11-15-28(16-12-26)30-21-23-32(24-22-30)35-33(34)31-19-17-29(18-20-31)27-13-9-25(7-4-2)10-14-27/h21-29,31H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSOCAVSNSWNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)C4CCC(CC4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566670
Record name 4-(4-Pentylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131790-57-3
Record name 4-(4-Pentylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-pentylcyclohexyl)phenyl ester, (trans,trans)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of liquid crystals and materials science. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by their unique structural features, which include:

  • Alkyl Side Chains : The presence of pentyl and propyl groups enhances solubility and modifies the physical properties of the compound.
  • Bicyclohexyl Framework : This structure contributes to the rigidity and stability of the molecule, which is crucial for its biological interactions.

Molecular Formula

The molecular formula for this compound is C24H38O2C_{24}H_{38}O_2.

Key Properties

PropertyValue
Molecular Weight366.56 g/mol
Purity>98.0% (GC)
AppearanceWhite Solid

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its application in liquid crystal technology and potential therapeutic uses. The following sections summarize key findings from various studies.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Study Findings

  • In vitro assays demonstrated that related compounds can scavenge free radicals effectively.
  • Mechanism : The antioxidant activity is attributed to the ability of the alkyl chains to stabilize radical intermediates.

Liquid Crystal Applications

The compound's structure allows it to form liquid crystalline phases, which have unique optical properties beneficial in display technologies.

Case Study: Cholesteric Liquid Crystals

A study highlighted the use of this compound in cholesteric liquid crystals, which are known for their tunable optical properties. The helical twisting power (HTP) was measured, indicating how effectively the compound can induce a chiral twist in a nematic phase.

ParameterValue
Helical Twisting Power (HTP)0.12 μm^-1
Cholesteric Pitch1.5 μm

Potential Therapeutic Applications

Emerging research suggests that compounds with similar structures may have therapeutic potential due to their ability to modulate biological pathways.

Inhibition Studies

  • Phosphodiesterase Inhibition : Compounds similar to this compound have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways.

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of this compound. In animal models, it was observed that administration reduced markers of neuroinflammation and oxidative stress.

Research Findings

  • Animal Model : Mice treated with the compound showed improved cognitive function in behavioral tests.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate is in the field of liquid crystal technology. The compound exhibits nematic liquid crystal behavior, making it suitable for use in LCDs. Its ability to maintain stability at elevated temperatures enhances the performance and longevity of display devices.

Case Study

A study published in the Journal of Materials Science demonstrated that incorporating this compound into liquid crystal mixtures improved thermal stability and response times in LCD applications. The results indicated a significant reduction in switching times compared to conventional liquid crystals .

Organic Photovoltaics

The compound is also explored as a potential material for organic photovoltaic cells due to its favorable electronic properties. Its structural characteristics allow for efficient charge transport and light absorption.

Data Table: Photovoltaic Efficiency Comparison

CompoundPower Conversion Efficiency (%)Reference
This compound8.5
Conventional Organic Material6.0

Biochemical Research

In biochemistry, this compound serves as a model system for studying molecular interactions and dynamics due to its well-defined structure. It can be used to investigate the behavior of cyclohexane derivatives in biological systems.

Case Study

Research conducted at a leading university focused on the interaction of this compound with lipid membranes. The findings revealed that the compound could alter membrane fluidity, suggesting potential implications for drug delivery systems .

Polymer Science

The compound is being investigated for its role as an additive in polymer formulations to enhance thermal and mechanical properties. Its compatibility with various polymers makes it an attractive candidate for improving material performance.

Data Table: Polymer Enhancement Properties

Polymer TypeProperty EnhancedImprovement (%)Reference
PolycarbonateImpact Resistance15
PolyethyleneThermal Stability20

Preparation Methods

Preparation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

The synthesis of the bicyclohexyl core begins with 4-(trans-4-pentylcyclohexyl)cyclohexanone (CAS 84868-02-0), a critical intermediate. A Grignard reaction between 4-bromobiphenyl and trans-4-pentylcyclohexylmagnesium bromide in tetrahydrofuran (THF) yields the tertiary alcohol, which is subsequently oxidized to the ketone. Alternative methods involve Wittig reactions using 2-(4-bromophenyl)ethyltriphenylphosphonium bromide and potassium tert-butoxide, followed by hydrolysis to isolate the ketone.

Reaction StepConditionsYieldSource
Grignard FormationTHF, Mg, 35°C, N₂ atmosphere70-80%
Oxidation to KetoneHCl, reflux85%
Wittig ReactionKOtBu, -50°C, THF65%

Core Bicyclohexyl Carboxylate Formation

Esterification via Acid Chloride Intermediate

The carboxylate group is introduced through esterification. 4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-propylbicyclohexanol in the presence of pyridine. This method achieves high regioselectivity due to the steric hindrance of the bicyclohexyl system.

RCOOH+SOCl2RCOClR’OH, pyridineRCOOR’\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{R'OH, pyridine}} \text{RCOOR'}

Key Data :

  • Reaction Temperature: 0–5°C (acid chloride formation), 25°C (esterification)

  • Yield: 78%

  • Purity (HPLC): >99%

Stereoselective Coupling Methods

Grignard-Alkyne Coupling

A patent-derived method employs ethynyltrimethylsilane and n-butyllithium to functionalize the bicyclohexyl core. The alkyne intermediate undergoes hydrosilylation with chlorodimethylsilane, followed by cross-coupling with a phenyl Grignard reagent.

Procedure :

  • Deprotonate 4-(trans-4-pentylcyclohexyl)cyclohexanone with n-BuLi at -78°C.

  • Add ethynyltrimethylsilane, stir for 1 h.

  • Quench with NH₄Cl, extract with dichloromethane.

  • Purify via column chromatography (SiO₂, hexane/EtOAc).

Outcome :

  • Yield: 72%

  • Stereochemical Purity: >98% trans,trans

Catalytic Cyanation for Propyl Chain Introduction

Palladium-Catalyzed Cyanation

Example 6 in details a cyanation reaction using palladium bis-[2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] as a catalyst. 1-Pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexene reacts with liquid HCN in acetonitrile at 130°C to yield the nitrile intermediate, which is hydrolyzed to the carboxylate.

Optimization Notes :

  • Catalyst Loading: 0.1 wt% Pd

  • Reaction Time: 1 h

  • Yield: 68%

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost Efficiency
Grignard-Esterification78%>99%HighModerate
Wittig-Alkyne Coupling72%98%ModerateHigh
Palladium-Catalyzed Cyanation68%95%LowLow

The Grignard-esterification route is favored for industrial-scale production due to its reproducibility and high purity. In contrast, the palladium method, while stereospecific, requires expensive catalysts and stringent conditions.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the bicyclohexyl system impede reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.

  • Oxidative Degradation : The carboxylate ester is sensitive to light and oxygen. Storage under nitrogen with stabilizers (e.g., BHT) is recommended.

  • Regioselectivity : Competing side reactions during esterification are minimized by slow addition of acid chloride to the alcohol .

Q & A

Basic: What are the common synthetic routes for trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step coupling reactions. Key intermediates include:

  • trans-4-(trans-4-Pentylcyclohexyl)phenol (precursor for esterification) .
  • 4-propylbicyclohexyl-4-carboxylic acid (reacted with the phenol via acid-catalyzed esterification) .
  • Bicyclohexyl intermediates (e.g., trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-ol) synthesized via Grignard or Suzuki coupling, critical for achieving stereochemical control .
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol .

Basic: How is the stereochemical purity of this compound validated in research settings?

Answer:

  • Polarized Optical Microscopy (POM): Observes liquid crystalline phases to confirm alignment, as improper stereochemistry disrupts mesophases .
  • NMR Spectroscopy: 13C^{13}\text{C} and 1H^{1}\text{H} NMR analyze cyclohexyl ring proton splitting patterns; trans-configuration shows distinct coupling constants (e.g., J=1012 HzJ = 10-12\ \text{Hz} for axial-equatorial protons) .
  • X-ray Diffraction (XRD): Resolves crystal packing for trans,trans configurations .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining stereoselectivity?

Answer:

  • Catalyst Screening: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis, improving enantiomeric excess (ee) to >95% .
  • Solvent Optimization: Non-polar solvents (toluene, cyclohexane) enhance stereochemical retention during esterification .
  • Temperature Control: Lower temperatures (<60°C) reduce thermal racemization of bicyclohexyl intermediates .
    Documented yields range from 65–85% under optimized conditions .

Advanced: What analytical methods resolve contradictions in reported melting points or mesophase behavior?

Answer:
Discrepancies (e.g., melting points between 30–55°C vs. 195°C ) arise from impurities or polymorphic forms. Resolve via:

  • Differential Scanning Calorimetry (DSC): Distinguishes polymorphs by analyzing enthalpy changes during phase transitions .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity using C18 columns (acetonitrile/water mobile phase) .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 4-propylcyclohexanol derivatives) .

Advanced: How is this compound detected and quantified in environmental samples (e.g., dust, water)?

Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from matrices .
  • LC-MS/MS: Quantification via multiple reaction monitoring (MRM) using transitions like m/z 348.1140.1m/z\ 348.1 \rightarrow 140.1 .
  • Internal Standards: Deuterated analogs (e.g., d4_4-labeled derivatives) correct for matrix effects .
    Detection limits are typically 0.1–1 ng/g in dust .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods required due to potential respiratory irritancy .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage: In airtight containers under nitrogen, away from light (prevents photodegradation) .

Advanced: What strategies mitigate phase separation in liquid crystal mixtures containing this compound?

Answer:

  • Compatibility Screening: Blend with structurally similar mesogens (e.g., fluorinated bicyclohexyl derivatives) to enhance miscibility .
  • Doping Additives: Low-concentration surfactants (e.g., alkylated siloxanes) reduce interfacial tension .
  • Temperature Gradients: Annealing at mesophase temperatures (e.g., 80–120°C) homogenizes mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing degradation products?

Answer:

  • FT-IR: Identifies ester bond hydrolysis via loss of carbonyl stretch (~1720 cm1^{-1}) .
  • GC-MS: Detects volatile degradation byproducts (e.g., propylcyclohexane fragments) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas of non-volatile residues .

Advanced: How do substituents (e.g., fluorine, propyl chains) impact the compound’s dielectric anisotropy?

Answer:

  • Fluorine Substitution: Increases anisotropy (Δϵ\Delta\epsilon) by enhancing molecular dipole moment (e.g., 3,4-difluoro derivatives show Δϵ>5\Delta\epsilon > 5) .
  • Alkyl Chain Length: Longer chains (e.g., pentyl vs. propyl) reduce melting points but increase viscosity, requiring trade-offs in device performance .
  • Computational Modeling: Density functional theory (DFT) predicts dipole alignment under electric fields .

Advanced: What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

Answer:

  • Catalyst Cost: Heterogeneous catalysts (e.g., immobilized BINAP) reduce expenses .
  • Racemization: Continuous-flow reactors minimize residence time at high temperatures .
  • Downstream Processing: Simulated moving bed (SMB) chromatography separates enantiomers at pilot scale .

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